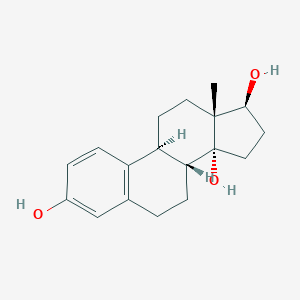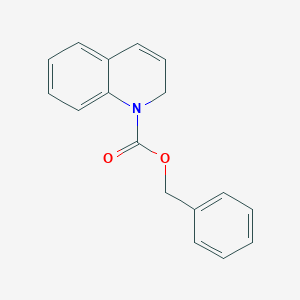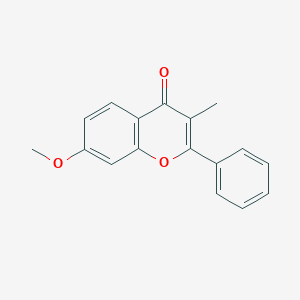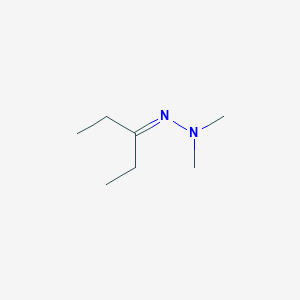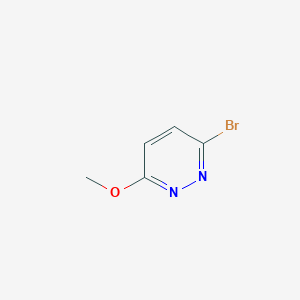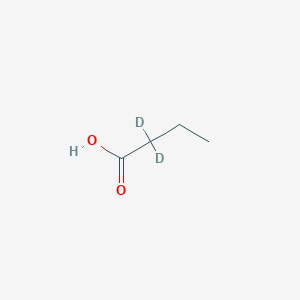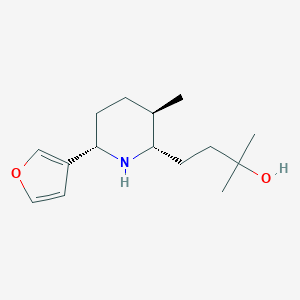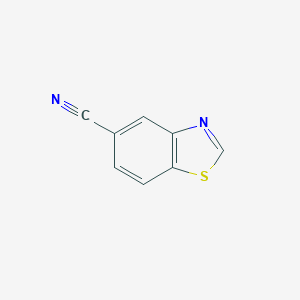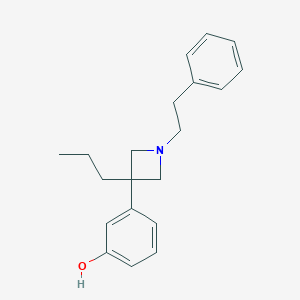
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPAP is a derivative of phenylethylamine, a natural compound found in the brain that is involved in various physiological processes, including mood regulation and pain perception. PPAP has been shown to have a range of pharmacological effects, including antidepressant, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to inhibit the activity of MAO, which may increase the levels of serotonin and other neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to have a range of biochemical and physiological effects in animal and in vitro studies. In animal studies, Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant activity. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to reduce pain sensitivity in animal models of chronic pain. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- also has low toxicity and is well-tolerated in animal studies. However, the synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, which may make it difficult to interpret some of the results of studies involving Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-.
Orientations Futures
There are several potential future directions for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- research. One area of interest is the development of more efficient synthesis methods for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, which may increase its availability for researchers. Another area of interest is the investigation of the potential therapeutic uses of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, including its potential as a treatment for depression and chronic pain conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- can be synthesized through a multi-step process involving the reaction of 3-azetidinone with phenylpropanolamine, followed by reduction and alkylation reactions. The resulting compound is then purified through various chromatographic techniques to obtain a high-purity product. The synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has a range of pharmacological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential treatment for chronic pain conditions.
Propriétés
Numéro CAS |
17184-84-8 |
|---|---|
Nom du produit |
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- |
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-[1-(2-phenylethyl)-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c1-2-12-20(18-9-6-10-19(22)14-18)15-21(16-20)13-11-17-7-4-3-5-8-17/h3-10,14,22H,2,11-13,15-16H2,1H3 |
Clé InChI |
ZHQRJLRJFLFTLS-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
SMILES canonique |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Autres numéros CAS |
17184-84-8 |
Synonymes |
1-Phenethyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



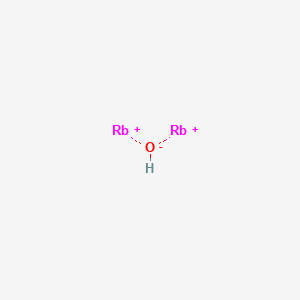
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
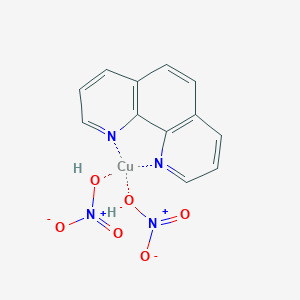
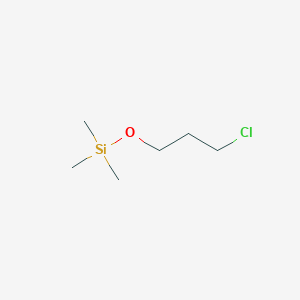
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
